molecular formula C15H12N4O7 B11562800 N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B11562800
M. Wt: 360.28 g/mol
InChI Key: GHAHCDDAOKDSDD-LZYBPNLTSA-N
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Description

N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both nitro and hydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 2-(2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s nitro and hydroxy groups allow it to participate in redox reactions, potentially affecting cellular pathways and enzyme activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its combination of nitro, hydroxy, and hydrazide groups, which provide a versatile platform for various chemical reactions and applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes .

Properties

Molecular Formula

C15H12N4O7

Molecular Weight

360.28 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C15H12N4O7/c20-13-6-5-10(7-12(13)19(24)25)8-16-17-15(21)9-26-14-4-2-1-3-11(14)18(22)23/h1-8,20H,9H2,(H,17,21)/b16-8+

InChI Key

GHAHCDDAOKDSDD-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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